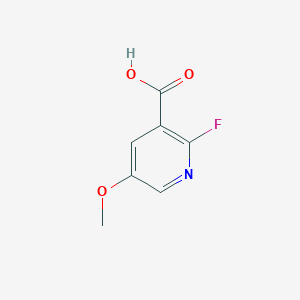

2-Fluoro-5-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBBSNSDEXAPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-5-methoxynicotinic acid chemical properties

An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Properties, Reactivity, and Applications

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, derived from the interplay of an electron-withdrawing fluorine atom and an electron-donating methoxy group on a pyridine scaffold, imparts distinct chemical properties that are strategically exploited in modern drug discovery. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthetic utility, and safety considerations, tailored for researchers and drug development professionals.

Molecular Overview and Structural Attributes

At its core, this compound is a pyridine ring substituted at the 3-position with a carboxylic acid group. The key to its utility lies in the specific placement of the fluoro and methoxy substituents.

-

Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its aromatic reactivity.[1]

-

2-Fluoro Substituent: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This has several critical consequences:

-

5-Methoxy Substituent: The methoxy group at the 5-position acts as an electron-donating group through resonance, partially counteracting the withdrawing effects of the fluorine and ring nitrogen.[1]

This precise electronic balance governs the molecule's reactivity, allowing for selective chemical transformations and making it a versatile scaffold for building complex molecular architectures.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 884494-82-0 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [2][3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 283.7°C at 760 mmHg | [3] |

| Flash Point | 125.4 ± 25.9 °C | [3] |

| Appearance | White to off-white solid | N/A |

| pKa | The electron-withdrawing fluorine influences the pKa of the carboxylic acid, increasing its acidity.[1] | [1] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its carboxylic acid function, which serves as a primary handle for derivatization.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes nucleophilic acyl substitution, making it an ideal point for conjugation and molecular elaboration.[1]

-

Amidation: Formation of amides is arguably the most critical reaction for this building block in medicinal chemistry. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole), facilitate efficient amide bond formation with a wide range of primary and secondary amines under mild conditions.

-

Esterification: Standard methods, including Fischer-Speier esterification (acid catalysis with an alcohol), can be employed to produce corresponding esters.[1] These esters can serve as prodrugs or intermediates for further transformations.

Caption: Key reaction pathways for this compound.

Reactivity of the Pyridine Ring

While the carboxylic acid is the most common reaction site, the pyridine ring itself can participate in reactions. The electronic nature of the ring, influenced by the substituents, dictates its susceptibility to nucleophilic or electrophilic attack. The fluorine at the 2-position is a potential leaving group for nucleophilic aromatic substitution (SNA) reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.

Experimental Protocol: HATU-Mediated Amidation

This protocol describes a robust and widely applicable method for coupling this compound with a generic primary amine.

Rationale: The use of HATU as a coupling agent is favored for its high efficiency, rapid reaction times, and minimization of side reactions, particularly racemization in chiral substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DMF.

-

Activation & Coupling: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for a typical HATU-mediated amidation reaction.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating novel molecules with potential biological activity.[1] Its utility stems from the ability to introduce the 2-fluoro-5-methoxypyridinyl moiety into a larger molecular scaffold. While specific examples for this exact molecule are proprietary or in early-stage development, analogous structures like 2-fluoro-5-methylbenzoic acid are used to synthesize potent and selective kinase inhibitors and adenylyl cyclase 1 (AC1) inhibitors for treating chronic pain.[4] The incorporation of the fluorinated pyridine motif can confer several advantages:

-

Improved Potency: The specific electronic and steric profile can lead to enhanced binding affinity with protein targets.

-

Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[1]

-

Modulated Physicochemical Properties: Fluorine substitution can impact lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] Avoid breathing dust and avoid contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][7]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- Benchchem. (n.d.). This compound | 1215868-59-9.

-

MySkinRecipes. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

-

Capot Chemical. (2013, August 28). MSDS of 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

Sources

2-Fluoro-5-methoxynicotinic acid CAS number

An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid CAS Number: 1215868-59-9

Executive Summary

This compound is a highly functionalized pyridine derivative recognized within the scientific community as a specialized building block for organic synthesis.[1] Its strategic importance is rooted in the unique combination of a pyridine core, a carboxylic acid handle, and the synergistic electronic effects of its fluoro and methoxy substituents. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, tailored for researchers and professionals in medicinal chemistry and drug development. The interplay between the electron-withdrawing fluorine atom at the 2-position and the electron-donating methoxy group at the 5-position establishes a distinct electronic profile on the pyridine ring, governing its reactivity and utility in the synthesis of complex molecular architectures.[1]

Physicochemical and Structural Properties

The defining feature of this compound is its substituted pyridine ring. The nitrogen atom makes the ring electron-deficient relative to benzene, and this effect is further modulated by the substituents.[2] The fluorine atom at the C-2 position acts as a strong electron-withdrawing group via induction, while the methoxy group at the C-5 position donates electron density through resonance.[1][2] This electronic balance is critical to its chemical behavior and its function in larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1215868-59-9 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥99% (Typical) | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available | |

| pKa | Data not publicly available* |

*The strong inductive effect of the 2-fluoro substituent is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to unsubstituted nicotinic acid.[1][2]

Synthesis and Chemical Reactivity

Synthetic Pathways

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid group and the electronic nature of the substituted pyridine ring.

-

Nucleophilic Acyl Substitution : The carboxylic acid moiety is the primary site for chemical modification.[2] It readily undergoes activation and subsequent reaction with nucleophiles like amines, alcohols, or thiols to form amides, esters, and thioesters, respectively. This is the most common and vital transformation for integrating this scaffold into larger drug candidates.[2]

-

Influence of Substituents : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and potentially allowing for milder reaction conditions for transformations like amide coupling.[2] The pyridine nitrogen's basicity is also reduced by the adjacent fluorine atom.[1]

Below is a diagram illustrating the primary reaction pathways for this molecule.

Caption: Key reactions involving the carboxylic acid group.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for their synthesis.[1] The strategic incorporation of fluorine and a methoxy group is a well-established tactic in medicinal chemistry to optimize drug properties.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[2] Incorporating a fluorinated pyridine moiety can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

-

Target Binding Interactions : Fluorine is a unique bioisostere for a hydrogen atom but possesses high electronegativity. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[1]

-

Modulation of Physicochemical Properties : The introduction of fluorine can influence a molecule's acidity, basicity, and lipophilicity, all of which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

This building block is therefore highly valued for constructing libraries of novel compounds for screening against various biological targets, from kinases to receptors and enzymes.

Experimental Protocols

The most frequent application of this molecule is in amide bond formation. The following is a representative, field-proven protocol for an amide coupling reaction using HATU, a common and efficient coupling reagent.

Representative Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize an amide by coupling this compound with a generic primary amine (e.g., benzylamine).

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine), Anhydrous MgSO₄

-

Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound.

-

Dissolution: Add anhydrous DMF to dissolve the acid completely.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq).

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Work-up:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

-

Caption: A typical workflow for synthesizing amides.

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1215868-59-9 is not publicly available. The information below is based on structurally related fluorinated aromatic carboxylic acids and is for guidance only. Always consult the SDS provided by the supplier before handling this chemical.

-

General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Supplier data recommends storage at 2-8°C.[3]

Table 2: Anticipated Hazard Profile (Based on Analogous Compounds)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Conclusion

This compound (CAS: 1215868-59-9) is a valuable and strategically designed chemical intermediate. Its utility in modern drug discovery is derived from the synergistic effects of its fluoro and methoxy substituents on a reactive pyridine scaffold. While detailed public data on its physical properties and synthesis are sparse, its primary application in forming stable, biologically relevant amide linkages is well-understood. For researchers aiming to leverage the benefits of fluorination to enhance metabolic stability and binding interactions, this compound represents a key building block for creating next-generation therapeutics.

References

-

Appchem. (n.d.). This compound | 1215868-59-9 | C7H6FNO3. Retrieved from Appchem. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from PubChem. [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry

2-Fluoro-5-methoxynicotinic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring functionalized with a fluorine atom, a methoxy group, and a carboxylic acid, offers a unique combination of electronic and steric properties. The strategic placement of these functional groups provides a versatile scaffold for the synthesis of more complex molecules with tailored biological activities and material properties.[1]

The pyridine core is a common motif in numerous pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the therapeutic effect of a drug.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions.[1]

The methoxy group, an electron-donating substituent, provides a counterbalance to the electron-withdrawing nature of the fluorine atom, creating a unique electronic distribution within the pyridine ring that influences its reactivity.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The table below summarizes key properties, including data for a closely related isomer, 5-fluoro-2-methoxynicotinic acid, for comparative purposes.

| Property | This compound | 5-Fluoro-2-methoxynicotinic acid (Isomer for Comparison) |

| CAS Number | 1215868-59-9[2] | 884494-82-0[3] |

| Molecular Formula | C₇H₆FNO₃[2] | C₇H₆FNO₃[3] |

| Molecular Weight | 171.13 g/mol [2] | 171.13 g/mol [3] |

| Boiling Point | Not available | 283.7 °C at 760 mmHg[3] |

| Density | Not available | 1.4 g/cm³[3] |

| XLogP3 | Not available | 0.8[3] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The fluorine atom at the 2-position and the carboxylic acid at the 3-position are key reactive sites, while the methoxy group at the 5-position modulates the electronic properties of the ring.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, often starting from more readily available pyridine derivatives. A plausible synthetic route involves the initial preparation of a key intermediate, 2-chloro-5-fluoronicotinic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Part 1: Synthesis of 2-Chloro-5-fluoronicotinic Acid Intermediate

A method for the preparation of 2-chloro-5-fluoronicotinate and its subsequent hydrolysis to the corresponding acid has been described.[4] This process involves the selective removal of a chlorine atom from a 2,6-dichloro-5-fluoro-nicotinic acid derivative.

Experimental Protocol (Adapted from Patent CN100355732C):

-

Selective Dechlorination:

-

Reactants: 2,6-dichloro-5-fluoro-nicotinic acid methyl ester, triethylamine, and a catalyst such as Raney's nickel.[4]

-

Solvent: Ethyl acetate.[4]

-

Procedure: A solution of 2,6-dichloro-5-fluoro-nicotinic acid methyl ester in ethyl acetate is treated with triethylamine and Raney's nickel. The mixture is hydrogenated under pressure at a controlled temperature (e.g., 40 °C) for several hours.[4]

-

Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield methyl 2-chloro-5-fluoronicotinate.[4]

-

-

Hydrolysis:

-

Reactants: Methyl 2-chloro-5-fluoronicotinate and a base such as lithium hydroxide.[4]

-

Solvent: A mixture of methanol and water.[4]

-

Procedure: The methyl ester is dissolved in a methanol/water mixture, and lithium hydroxide is added. The reaction is stirred at room temperature for approximately one hour.[4]

-

Work-up: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to a pH of 5-6. The methanol is removed under reduced pressure, and the resulting aqueous solution can be further processed to isolate the 2-chloro-5-fluoronicotinic acid.[4]

-

Part 2: Nucleophilic Aromatic Substitution for Methoxylation

The conversion of the 2-chloro intermediate to the final this compound product involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, a methoxide source.

Conceptual Experimental Protocol:

-

Reaction Setup:

-

Reactants: 2-chloro-5-fluoronicotinic acid and a source of methoxide, such as sodium methoxide.

-

Solvent: A suitable polar aprotic solvent like methanol or dimethylformamide (DMF).

-

Procedure: 2-chloro-5-fluoronicotinic acid is dissolved in the chosen solvent. A solution of sodium methoxide is then added, and the reaction mixture is heated to an appropriate temperature (e.g., reflux) for a sufficient period to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Procedure: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents.

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The proton at the 4-position will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at the 6-position. The proton at the 6-position is expected to be a doublet.

-

Methoxy Protons: A singlet in the upfield region (around 3.9-4.1 ppm) corresponding to the three protons of the methoxy group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, characteristic of a carboxylic acid proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals for the carbons of the pyridine ring. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The chemical shifts will be influenced by the attached substituents.

-

Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Methoxy Carbon: A signal in the upfield region corresponding to the carbon of the methoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid.[5]

-

C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and below 3000 cm⁻¹ for the methoxy C-H bonds.[5]

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[1]

-

C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region characteristic of the pyridine ring.

-

C-F Stretch: An absorption band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (171.13 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxylic acid group as CO₂. The presence of the fluorine and methoxy groups will also influence the fragmentation pattern, providing further structural information.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] The unique combination of its functional groups allows for its incorporation into larger molecular scaffolds to modulate their properties and enhance their therapeutic potential.

Derivatives of fluorinated nicotinic acids have been investigated for a variety of applications, including:

-

Oncology: As components of small molecule inhibitors targeting key signaling pathways in cancer cells.

-

Neuroscience: In the development of ligands for receptors in the central nervous system.

-

Infectious Diseases: As scaffolds for the synthesis of novel antibacterial and antiviral agents.

The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the formation of amides and esters to create prodrugs or to attach the molecule to other pharmacophores.[1] The fluorinated pyridine core contributes to improved metabolic stability and can enhance the binding affinity of the final compound to its biological target.[1]

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery and materials science. Its unique molecular structure, characterized by the strategic placement of fluoro, methoxy, and carboxylic acid functional groups, provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its expected spectroscopic characteristics. As research into fluorinated organic compounds continues to expand, the importance of versatile building blocks like this compound is set to grow, paving the way for the development of next-generation therapeutics and advanced materials.

References

-

This compound | 1215868-59-9 | C7H6FNO3 | Appchem. (URL: [Link])

- 3 - Supporting Information. The Royal Society of Chemistry. (URL: not available)

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem. (URL: [Link])

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P

-

Table of Characteristic IR Absorptions. (URL: [Link])

- US3027380A - Process for preparing 5-fluoronicotinic acid - Google P

-

December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" - Fluorine Notes. (URL: [Link])

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])

-

Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (URL: [Link])

-

Mass spectra of fluorocarbons. (URL: [Link])

-

2,5-Furandicarboxylic acid, 2TMS derivative - the NIST WebBook. (URL: [Link])

-

Fluoroorotic acid | C5H3FN2O4 | CID 69711 - PubChem - NIH. (URL: [Link])

-

2,5-Furandicarboxylic acid - the NIST WebBook. (URL: [Link])

-

2-Fluoro-5-methylaniline - the NIST WebBook. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

5-Fluoro-2-methoxynicotinic acid - MySkinRecipes. (URL: [Link])

-

Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed. (URL: [Link])

- US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)

- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P

-

2-Fluoro-5-trifluoromethylbenzoic acid, eicosyl ester - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

Sources

A Technical Guide to the Synthesis of 2-Fluoro-5-methoxynicotinic Acid: Strategies and Methodologies for Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a viable synthetic pathway for 2-fluoro-5-methoxynicotinic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document details the strategic considerations, step-by-step experimental protocols, and the underlying chemical principles for the synthesis of this key intermediate.

Strategic Overview: A Multi-step Approach from a Readily Available Precursor

The synthesis of this compound is most effectively approached through a multi-step pathway starting from a commercially available, functionalized pyridine. The chosen strategy focuses on the sequential introduction of the required substituents onto the pyridine ring, leveraging well-established and robust chemical transformations. The overall synthetic workflow is depicted below.

Caption: Overall synthetic strategy for this compound.

This guide will elaborate on each of these critical steps, providing detailed protocols and expert insights into the rationale behind the chosen conditions.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-methoxypyridine

The initial step in this synthetic sequence is the conversion of a readily available starting material, 2-amino-5-methoxypyridine, into the pivotal intermediate, 2-bromo-5-methoxypyridine. This transformation is achieved via a Sandmeyer-type reaction, which is a reliable method for introducing a halide onto an aromatic ring via a diazonium salt.

Causality Behind Experimental Choices:

The Sandmeyer reaction is chosen for its high efficiency in replacing an amino group with a bromide. The reaction proceeds through the formation of a diazonium salt intermediate under cold, acidic conditions, which is then decomposed in the presence of a copper(I) bromide catalyst (generated in situ or added). The use of hydrobromic acid serves as both the acid and the bromide source. The reaction is performed at low temperatures (typically below 0°C) to ensure the stability of the diazonium salt intermediate.

Experimental Protocol: Sandmeyer Bromination

A detailed protocol for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine is as follows:

-

Diazotization: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and the solution is cooled to -10°C in an ice-salt bath.[1]

-

Bromine Addition: Bromine (47.47 g) is added dropwise to the stirred solution, maintaining the temperature below -5°C.[1]

-

Nitrite Addition: A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise to the resulting yellow suspension, ensuring the reaction temperature does not exceed -5°C.[1]

-

Warming and Quenching: The reaction mixture is allowed to stir and warm to room temperature over a period of 30 minutes, after which it is cooled back to 0°C.[1] A solution of sodium hydroxide (120 g) in water (100 ml) is then slowly added to neutralize the excess acid.[1]

-

Extraction and Purification: The mixture is thoroughly extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel, eluting with dichloromethane, to yield 2-bromo-5-methoxypyridine as a yellow oil.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methoxypyridine | [1] |

| Key Reagents | HBr, Br₂, NaNO₂ | [1] |

| Temperature | -10°C to 0°C | [1] |

| Typical Yield | ~63% | [1][2] |

| Product | 2-Bromo-5-methoxypyridine | [1][2][3][4] |

Part 2: Introduction of the Carboxylic Acid Moiety

With the 2-bromo-5-methoxypyridine intermediate in hand, the next critical step is the introduction of the carboxylic acid group at the 3-position. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with carbon dioxide.

Causality Behind Experimental Choices:

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this case, the methoxy group at the 5-position is not a strong directing group for lithiation. However, the bromine at the 2-position can facilitate lithiation at the adjacent 3-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions, such as nucleophilic attack on the pyridine ring. The reaction is quenched with solid carbon dioxide (dry ice), which acts as an electrophile to install the carboxylate group.

Experimental Protocol: Directed Ortho-metalation and Carboxylation

Note: The following protocol is a general procedure adapted for this specific substrate based on established methods for pyridine lithiation.

-

Reaction Setup: A solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) and cooled to -78°C.

-

Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the reaction mixture, maintaining the temperature at -78°C. The mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified to a pH of approximately 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-5-methoxynicotinic acid.

| Parameter | Value |

| Starting Material | 2-Bromo-5-methoxypyridine |

| Key Reagents | LDA, CO₂ (dry ice) |

| Solvent | Anhydrous THF |

| Temperature | -78°C |

| Product | 2-Bromo-5-methoxynicotinic acid |

digraph "Lithiation_Carboxylation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];A[label="2-Bromo-5-methoxypyridine"]; B[label="LDA, THF, -78°C"]; C [label="3-Lithio-2-bromo-5-methoxypyridine\n(Intermediate)"]; D [label="1. CO₂ (dry ice)\n2. H₃O⁺"]; E [label="2-Bromo-5-methoxynicotinic acid"];

A -> C [label=" Deprotonation "]; B -> C [style=invis]; C -> E [label=" Carboxylation & Protonation "]; D -> E [style=invis]; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxynicotinic acid.

Part 3: The Final Fluorination Step

The final transformation to obtain the target molecule, this compound, involves a halogen exchange reaction to replace the bromine atom at the 2-position with fluorine. This can be a challenging step due to the electron-deficient nature of the pyridine ring.

Causality Behind Experimental Choices:

A nucleophilic aromatic substitution (SNAAr) reaction is the most common approach for this type of transformation. However, the reactivity of aryl halides towards nucleophilic substitution is generally low. To facilitate this, high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed. A source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), is used. The efficiency of the reaction can often be improved by the use of a phase-transfer catalyst, such as a quaternary ammonium salt, or by using spray-dried KF which has a higher surface area and reactivity.

Experimental Protocol: Halogen Exchange Fluorination

Note: This is a representative protocol for aromatic fluorination and may require optimization for this specific substrate.

-

Reaction Setup: 2-Bromo-5-methoxynicotinic acid (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) are combined in a flask with a polar aprotic solvent such as DMF or DMSO.

-

Heating: The reaction mixture is heated to a high temperature (typically 120-150°C) and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as HPLC or TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with hydrochloric acid. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Starting Material | 2-Bromo-5-methoxynicotinic acid |

| Key Reagents | KF or CsF, Phase-transfer catalyst |

| Solvent | DMF or DMSO |

| Temperature | 120-150°C |

| Product | This compound |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By starting with the readily available 2-amino-5-methoxypyridine, this key building block for drug discovery can be synthesized in three main steps. While the protocols provided are based on well-established chemical principles and analogous reactions, optimization of reaction conditions for the lithiation and fluorination steps may be necessary to achieve maximal yields for this specific target molecule. The development of more efficient and milder fluorination methods continues to be an active area of research and may provide alternative routes to this and other valuable fluorinated heterocycles in the future.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Gillard, R. J., et al. (2015). The expanding role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1573-1593.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1996). The Directed Ortho Metalation Reaction. A Review of the Last Decade. Advances in Heterocyclic Chemistry, 66, 1-135.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

-

J&K Scientific. (n.d.). 2-Chloro-5-methoxynicotinic acid. Retrieved from [Link]

- U.S. Patent No. 3,027,380. (1962). Process for preparing 5-fluoronicotinic acid. Google Patents.

Sources

discovery of 2-Fluoro-5-methoxynicotinic acid derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Fluoro-5-methoxynicotinic Acid for Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The this compound core, a functionalized pyridine derivative, represents a particularly valuable building block for the construction of novel therapeutics. Its pre-functionalized nature, featuring a reactive carboxylic acid handle and an activatable C2-fluoro substituent, allows for rapid and divergent derivatization. This guide provides a comprehensive overview of the synthesis of the core scaffold and details robust, field-proven protocols for its subsequent modification, aimed at researchers and scientists in drug development. We will explore the underlying chemical principles, explain the causality behind experimental choices, and present a framework for generating diverse chemical libraries based on this promising scaffold.

The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding. The introduction of a fluorine atom can profoundly and beneficially alter a molecule's properties.[1][4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[1]

The this compound scaffold (CAS 1215868-59-9) is an exemplary building block that harnesses these advantages.[5] It possesses three key features for drug design:

-

A Carboxylic Acid Group: This serves as a primary and versatile point for modification, most commonly through amide bond formation, to explore interactions with target proteins.

-

A 2-Fluoro Substituent: The fluorine atom not only imparts the classic benefits of fluorination but also activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.[6][7]

-

A 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing both reactivity and potential biological activity.

This guide will first detail a practical synthetic route to the core scaffold and then explore the two primary avenues for derivatization.

Figure 1: High-level workflow for the .

Synthesis of the Core Scaffold: this compound

The synthesis of multi-substituted pyridines requires careful control of regioselectivity.[5] A robust pathway to the target scaffold can be envisioned starting from a readily available, differentially halogenated precursor, such as 2,6-dichloro-5-fluoronicotinic acid, which itself is accessible through established routes.[8][9] The strategy relies on the selective nucleophilic substitution of the more reactive 6-chloro position, followed by hydrolysis.

Figure 2: Proposed synthetic pathway to the this compound core.

Detailed Experimental Protocol: Synthesis of the Core

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

-

To a stirred suspension of 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv) in toluene (5 mL/g) at 0 °C, add thionyl chloride (1.5 equiv) dropwise.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Warm the mixture to 80 °C and stir for 3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the reaction to ambient temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

Dissolve the crude acid chloride in methanol (10 mL/g) at 0 °C and stir for 1 hour.

-

Concentrate the solution in vacuo and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford Methyl 2,6-dichloro-5-fluoronicotinate.

Causality: The conversion to the acid chloride is necessary to facilitate esterification with methanol. DMF acts as a catalyst for the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

Step 2: Selective Methoxylation

-

To a solution of Methyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv) in anhydrous methanol (15 mL/g), add sodium methoxide (1.1 equiv, 25 wt% solution in methanol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography to yield Methyl 2-chloro-5-fluoro-6-methoxynicotinate.

Causality: The C6 position is more electron-deficient and sterically accessible than the C2 position, leading to a highly selective SNAr with the methoxide nucleophile. Using a slight excess of sodium methoxide ensures complete conversion.

Step 3: Catalytic Dechlorination

-

Dissolve Methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 equiv) in methanol (20 mL/g).

-

Add Palladium on Carbon (10% Pd, 0.1 equiv) and triethylamine (2.0 equiv).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir vigorously at room temperature for 6-8 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate to yield the crude Methyl 2-fluoro-5-methoxynicotinate, which can often be used directly in the next step.

Causality: Palladium-catalyzed hydrogenation is a standard and effective method for the selective removal of aryl chlorides without affecting the more robust aryl fluoride bond.[5] Triethylamine is added to neutralize the HCl generated during the reaction.

Step 4: Saponification

-

Dissolve the crude Methyl 2-fluoro-5-methoxynicotinate (1.0 equiv) in a mixture of THF and water (3:1, 10 mL/g).

-

Add lithium hydroxide monohydrate (2.0 equiv) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH ~3 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.[10]

Causality: Saponification (base-mediated ester hydrolysis) is a standard deprotection step. Lithium hydroxide is often preferred as it can minimize side reactions compared to sodium or potassium hydroxide.

Key Derivatization Strategies

The synthesized core scaffold provides two orthogonal handles for diversification, allowing for the systematic exploration of chemical space.

Figure 3: Primary derivatization pathways from the core scaffold.

Strategy A: Carboxylic Acid Modification via Amide Coupling

This is the most common strategy for derivatizing carboxylic acids in drug discovery. The process involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.

General Protocol: Amide Bond Formation

-

Dissolve this compound (1.0 equiv) in anhydrous DMF (10 mL/g).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv) and N,N-Diisopropylethylamine (DIEA) (3.0 equiv).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add the desired amine (1.1 equiv) and continue stirring at room temperature for 12-18 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to yield the target amide.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the excellent leaving group ability of fluoride, makes the C2 position highly susceptible to SNAr.[6][7]

General Protocol: SNAr with an Amine Nucleophile

-

In a sealed vial, combine the methyl ester of the core scaffold (Methyl 2-fluoro-5-methoxynicotinate, 1.0 equiv), the desired amine (1.5 equiv), and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) (10 mL/g).

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting ester can then be saponified using the previously described protocol (Section 2, Step 4) to yield the final acid derivative.

Causality: The reaction is performed on the ester to prevent the free carboxylic acid from interfering with the basic reaction conditions. A polar aprotic solvent like DMSO is used to dissolve the reagents and accelerate the SNAr rate. Potassium carbonate acts as the base to deprotonate the amine nucleophile.

Data Summary Table

The following table summarizes the key transformations and provides expected yields based on literature precedents for similar reactions.

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Esterification | SOCl₂, MeOH | 85-95% |

| 2 | Selective Methoxylation | NaOMe, MeOH | 70-85% |

| 3 | Dechlorination | H₂, Pd/C, Et₃N | 80-95% |

| 4 | Saponification | LiOH, H₂O/THF | 90-98% |

| A | Amide Coupling | HATU, DIEA, R-NH₂ | 60-90% |

| B | SNAr & Saponification | R₂NH, K₂CO₃; then LiOH | 50-80% (over 2 steps) |

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and valuable starting point for medicinal chemistry campaigns. The synthetic route presented is robust and scalable, while the dual-handle derivatization strategy allows for the rapid generation of large and diverse compound libraries. By systematically modifying the carboxylic acid and the 2-position of the pyridine ring, researchers can efficiently explore the structure-activity relationships required to optimize lead compounds. Future work could involve exploring more advanced C-H activation or cross-coupling reactions to further functionalize the pyridine ring, unlocking even greater chemical diversity from this potent core.

References

- Vertex AI Search. (n.d.). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.

- Diao, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Neely, J. M., & Rovis, T. (2014). Facile Rh(III)

- Mossine, A. V., et al. (2015).

- Diao, T., et al. (2014).

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- Benchchem. (n.d.). This compound | 1215868-59-9.

- Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- SciSpace. (n.d.). Fluorine in medicinal chemistry.

- Mezzetta, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.

- Echemi. (2024). 884494-82-0 5-fluoro-2-methoxypyridine-3-carboxylic acid.

- O'Hagan, D. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

- Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

- Google Patents. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methoxynicotinic acid | CAS 884494-82-0.

- Fluorine Notes. (2019).

- Jacobus, D. M. (n.d.). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite.

- Vertex AI Search. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.

- Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Medicines for All Institute (M4ALL). (n.d.).

- Blake, J. F., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry.

- BLD Pharm. (n.d.). 953780-42-2|5-Fluoro-6-methoxynicotinic acid.

- Appchem. (n.d.). 2-Fluoro-4-methoxynicotinic acid | 1190315-81-1.

- PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Strategic Incorporation of Fluorine in Nicotinic Acid Derivatives for Enhanced Biological Activity

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. [1][2]This technical guide provides an in-depth analysis of the role of fluorine in modulating the biological activity of nicotinic acid derivatives. Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including lipid-lowering and anti-inflammatory effects. [3][4]The introduction of fluorine, a small but highly electronegative atom, can profoundly alter the physicochemical and pharmacokinetic properties of these derivatives. [5][6]This guide will explore the mechanistic underpinnings of how fluorination impacts acidity (pKa), lipophilicity, metabolic stability, and receptor binding affinity. Through a synthesis of established principles and recent findings, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for the rational design of novel fluorinated nicotinic acid-based therapeutics.

Introduction: The Unique Standing of Fluorine in Medicinal Chemistry

Fluorine has emerged as a crucial element in contemporary drug discovery, largely due to its unique combination of properties. [7]Its small van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric hindrance. [1]However, its high electronegativity (Pauling scale value of 3.98) creates a strong, polar carbon-fluorine (C-F) bond, which is more stable than a carbon-hydrogen (C-H) bond. [1][8]This fundamental difference is the basis for many of the advantageous modifications that fluorine imparts to a drug candidate.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thereby blocking common metabolic pathways. [1][9]* Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly alter the acidity (pKa) and basicity of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and membrane permeability. [1][8][10]* Increased Binding Affinity: The introduction of fluorine can enhance interactions with protein targets through various mechanisms, including favorable electrostatic interactions and the formation of hydrogen bonds. [1][11]* Improved Pharmacokinetics: By influencing metabolic stability and membrane permeability, fluorine can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a longer half-life. [7][12] Nicotinic acid derivatives, with their inherent biological activities, provide a fertile scaffold for the application of these principles. [3][13]The following sections will delve into the specific impacts of fluorination on this important class of compounds.

The Impact of Fluorine on the Physicochemical Properties of Nicotinic Acid Derivatives

The introduction of fluorine onto the nicotinic acid scaffold can induce significant and predictable changes in its fundamental physicochemical properties. These alterations are critical as they directly influence the molecule's behavior in a biological system.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group in nicotinic acid is a key determinant of its ionization state at physiological pH, which in turn affects its receptor binding and cellular uptake. Fluorine's strong inductive electron-withdrawing effect can substantially lower the pKa of the carboxylic acid, making it more acidic. [14][15]

-

Causality: By withdrawing electron density from the pyridine ring, a fluorine substituent stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the energy required for this process and increasing the acidity. The magnitude of this effect is dependent on the position and number of fluorine atoms.

A comparative analysis of the pKa values for fluorinated and non-fluorinated acetic acids demonstrates this principle, showing a linear correlation between the degree of fluorination and the decrease in pKa. [16]This same principle applies to the nicotinic acid scaffold. For instance, the introduction of a fluorine atom at the 6-position of nicotinic acid is a common strategy in the synthesis of bioactive molecules. [17] Table 1: Predicted Physicochemical Properties of Fluorinated Isonicotinic Acid Analogs

| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Calculated pKa (acidic) | Calculated pKa (basic) |

| 2-Amino-3-fluoroisonicotinic acid | 156.12 | 0.45 | 4.10 | 2.50 |

| 2-Fluoroisonicotinic acid | 141.10 | 0.80 | 3.50 | -1.50 |

| 2-Amino-3-chloroisonicotinic acid | 172.57 | 0.95 | 4.00 | 2.30 |

| (Note: Data is based on calculated predictions and may differ from experimental values.)[18] |

Alteration of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The effect of fluorination on lipophilicity is context-dependent. [8]

-

Fluorination of Aromatic Systems: The substitution of hydrogen with fluorine on an aromatic ring, such as the pyridine ring of nicotinic acid, generally increases lipophilicity. [15]* Fluorination of Aliphatic Chains: Conversely, adding fluorine to an alkyl side chain can decrease lipophilicity. [15] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to cross cell membranes and reach its target. [9][11]For example, fluorinated nicotinic acid ester prodrugs have been designed to enhance their solubility in fluorocarbon vehicles for pulmonary drug delivery. [19]

Enhancing Pharmacokinetics through Fluorination

A primary motivation for incorporating fluorine into drug candidates is to improve their pharmacokinetic profile. This is largely achieved by enhancing metabolic stability.

Increased Metabolic Stability

The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond. [20]This is particularly relevant for metabolic processes mediated by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

-

Blocking Metabolic "Hot Spots": By strategically placing fluorine atoms at sites on the molecule that are susceptible to oxidative metabolism, the metabolic degradation of the drug can be significantly slowed down. [1][9]This leads to a longer half-life and improved bioavailability. For example, the use of a p-fluorophenyl group is a common strategy to prevent aromatic hydroxylation. [15] It is important to note that the success of this strategy is highly dependent on the specific molecular scaffold and the position of fluorination. [21]

Diagram: Metabolic Blocking by Fluorination

Caption: Fluorination blocks oxidative metabolism by CYP450 enzymes.

Impact of Fluorine on Pharmacodynamics: Receptor and Enzyme Interactions

The introduction of fluorine can also directly influence how a nicotinic acid derivative interacts with its biological target, be it a receptor or an enzyme.

Modulating Receptor Binding Affinity

Fluorine can enhance the binding affinity of a ligand to its receptor through several mechanisms: [1]

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or quadrupole interactions with amino acid residues in the binding pocket.

-

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, fluorine can influence the hydrogen-bonding capabilities of neighboring functional groups through its inductive effects.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that binds more tightly to the receptor. [7] Studies on fluorinated pyrazole acids have shown them to be potent agonists of the high-affinity niacin receptor GPR109a, with some examples demonstrating improved in vivo properties compared to niacin itself. [22]Additionally, fluorinated derivatives have been developed as ligands for nicotinic acetylcholine receptors (nAChRs) for imaging purposes. [23][24][25]

Enzyme Inhibition

Nicotinic acid and its derivatives can act as enzyme inhibitors. [26]Fluorination can be a powerful tool in the design of more potent and selective enzyme inhibitors.

-

Mechanism-Based Inhibition: Fluorinated functional groups can be designed to act as "suicide substrates" or to form stable "transition state analogue" complexes with enzymes, leading to irreversible inhibition. [27]For instance, the electronegativity and leaving group ability of fluorine are exploited in the design of mechanism-based inhibitors for various enzymes. [27]

Diagram: Fluorine-Mediated Receptor Binding

Caption: Fluorine enhances receptor binding through electrostatic interactions.

Synthesis and Experimental Protocols

The synthesis of fluorinated nicotinic acid derivatives often requires specialized methodologies. Several routes have been developed for the efficient synthesis of key intermediates like 2-(trifluoromethyl)nicotinic acid derivatives. [[“]][29][30][31]

General Synthetic Strategy: Example Protocol

A common approach involves the construction of the pyridine ring from fluorinated precursors. For example, the synthesis of 2,6-dichloro-5-fluoro-nicotinic acid can be a starting point for more complex derivatives. [9] Step-by-Step Protocol for the Synthesis of a Fluorinated Nicotinamide Derivative (Conceptual):

-

Chlorination of Carboxylic Acid: Treat 2,6-dichloro-5-fluoro-nicotinic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

-

Amidation: React the acid chloride with an ammonium hydroxide solution to yield the nicotinamide derivative.

-

Further Functionalization: The resulting nicotinamide can then be subjected to further reactions, such as condensation with other molecules, to build the final target compound. [9]

Protocol for In Vitro Metabolic Stability Assay

To assess the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes is typically performed.

Step-by-Step Protocol:

-

Preparation of Microsomes: Obtain liver microsomes from a relevant species (e.g., human, rat).

-

Incubation: Incubate the test compound (fluorinated and non-fluorinated analogs) with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life indicates greater metabolic stability.

Applications in Diagnostics: 18F-Labeled Derivatives for PET Imaging

The fluorine-18 (18F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging due to its convenient half-life of approximately 110 minutes. [9][10]18F-labeled nicotinic acid derivatives have been developed as PET tracers for imaging various biological targets, such as the CXCR4 receptor, which is overexpressed in many cancers. [32]The development of efficient and automated radiosynthesis methods is crucial for the widespread application of these imaging agents. [32][33]

Conclusion and Future Perspectives

The incorporation of fluorine into nicotinic acid derivatives is a powerful and versatile strategy for optimizing their biological activity. By judiciously manipulating the physicochemical and pharmacokinetic properties of these molecules, it is possible to develop novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. The continued development of novel fluorination methods and a deeper understanding of fluorine's interactions with biological systems will undoubtedly lead to the discovery of new and improved drugs based on the nicotinic acid scaffold. The future of this field lies in the rational design of next-generation fluorinated compounds with precisely tailored properties for a wide range of therapeutic applications.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Kalinowska-Tłuścik, J., et al. (2020).

- Role of Fluorine in Drug Design and Drug Action. (2025).

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Müller, K., et al. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Efficient synthesis of 2-(trifluoromethyl)

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.

- Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. SciSpace.

- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (n.d.). PubMed.

- Efficient synthesis of 2-(trifluoromethyl)

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008).

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.).

- Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed.

- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Semantic Scholar.

- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed.

- Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). (n.d.). MDPI.

- Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.

- Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. (n.d.). PMC - NIH.

- Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil

- Radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors. (2019). PMC - NIH.

- Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Prim

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). PMC - PubMed Central.

- 6-Fluoronicotinic acid | CAS 403-45-2. (n.d.). Ossila.

- Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.

- A Comparative Guide to 2-Amino-3-fluoroisonicotinic Acid and Other Fluorinated Building Blocks in Drug Discovery. (n.d.). Benchchem.

- Fluorination as a Strategy to Enhance Metabolic Stability: A Compar

- Journal of Medicinal Chemistry Ahead of Print. (n.d.).

- The Role of Small Molecules Containing Fluorine

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2004). PubMed.

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.).

- Correlations between the experimental pKa values of fluorine- and... (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]